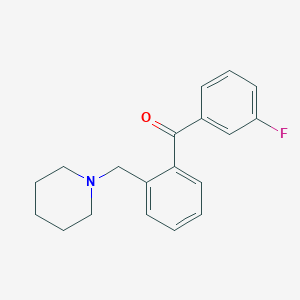

3'-Fluoro-2-piperidinomethyl benzophenone

Description

Significance of the Benzophenone (B1666685) Scaffold in Medicinal Chemistry and Advanced Research

The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile scaffold in the realm of medicinal chemistry. nih.govrsc.org This structural motif is not only a key component in numerous synthetic pharmaceutical agents but is also found in a variety of naturally occurring molecules with diverse biological activities. nih.govresearchgate.net The inherent chemical stability and the three-dimensional arrangement of the phenyl rings make the benzophenone core an excellent starting point for the development of new therapeutic agents.

The significance of the benzophenone scaffold is underscored by its presence in compounds exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgrsc.org For instance, certain benzophenone derivatives have been shown to act as potent anti-inflammatory agents by inhibiting key pro-inflammatory cytokines. nih.gov Furthermore, the benzophenone structure serves as a crucial pharmacophore in the design of enzyme inhibitors and receptor antagonists. Beyond its medicinal applications, the benzophenone scaffold is also valued in materials science, where its derivatives are utilized as photoinitiators in polymerization processes and as building blocks for organic light-emitting diodes (OLEDs). nih.gov

Overview of Fluorinated Benzophenones and Piperidine-Containing Derivatives in Research Contexts

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorinated benzophenones, in particular, have garnered considerable attention due to the unique properties conferred by the fluorine substituent. mq.edu.au The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov For example, fluorination can block sites of metabolic oxidation, thereby prolonging the in vivo half-life of a drug candidate. Moreover, the strong carbon-fluorine bond can enhance the photostability of fluorophores, making fluorinated benzophenones valuable tools in the development of fluorescent probes and imaging agents. nih.gov

Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. nih.govencyclopedia.pub Piperidine derivatives are integral components of numerous approved drugs and are extensively explored for their potential therapeutic applications. ontosight.airesearchgate.net The presence of the piperidine moiety can influence a molecule's solubility, basicity, and ability to interact with biological receptors. This ring system is particularly prevalent in centrally acting agents, such as antipsychotics and analgesics, due to its ability to engage with neurotransmitter receptors in the brain. encyclopedia.pub

Research Rationale for Investigating 3'-Fluoro-2-piperidinomethyl benzophenone

The decision to investigate the specific chemical entity, this compound, stems from a logical convergence of the advantageous properties associated with its constituent parts. The research rationale is built upon the hypothesis that the synergistic combination of the benzophenone scaffold, a fluorine substituent, and a piperidinomethyl group will yield a molecule with novel and potentially valuable characteristics.

The inclusion of the benzophenone core provides a well-established platform with known biological relevance and synthetic accessibility. nih.govrsc.org The fluorine atom at the 3'-position is strategically placed to modulate the electronic properties of the phenyl ring and to potentially enhance the compound's metabolic stability and binding interactions. mq.edu.au The 2-piperidinomethyl substituent introduces a basic nitrogen atom and a flexible side chain, which can be crucial for interactions with biological targets and for improving the pharmacokinetic profile of the molecule. nih.govencyclopedia.pub

Therefore, the investigation into this compound is driven by the prospect of creating a novel compound with potential applications in medicinal chemistry, possibly as a modulator of enzyme or receptor activity, or in materials science, where the unique combination of functional groups could lead to new photophysical properties. The synthesis and characterization of this molecule are the first steps toward exploring its chemical space and uncovering its potential utility.

Data Tables

Table 1: Key Properties of Constituent Moieties

| Moiety | Key Properties in Chemical Research |

| Benzophenone Scaffold | Versatile pharmacophore, photoinitiator, building block for OLEDs |

| Fluorine Substituent | Enhances metabolic stability, modulates lipophilicity, improves binding affinity |

| Piperidine Ring | Improves solubility and basicity, common in CNS-active agents |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWBMXUBLWDKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643591 | |

| Record name | (3-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-15-4 | |

| Record name | (3-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 Piperidinomethyl Benzophenone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3'-Fluoro-2-piperidinomethyl benzophenone (B1666685) identifies several logical disconnections for its synthesis. The primary disconnection points are the carbon-nitrogen bond of the piperidinomethyl group and the carbonyl-carbon bonds of the benzophenone core.

C-N Bond Disconnection: The piperidinomethyl group can be disconnected to reveal a 2-halomethyl-3'-fluorobenzophenone intermediate and piperidine (B6355638). This suggests an alkylation or amination reaction as a final step. This route is often favored as it allows for the late-stage introduction of the amine moiety.

Carbonyl Group Disconnection (Friedel-Crafts type): The benzophenone core can be disconnected across the carbonyl group, leading to two primary synthetic routes based on the Friedel-Crafts acylation.

Disconnection 'a' leads to a 3-fluorobenzoyl derivative (e.g., 3-fluorobenzoyl chloride) and a 2-methyltoluene precursor, which would later be functionalized to introduce the piperidine.

Disconnection 'b' suggests a benzoyl derivative and a fluorinated toluene-based precursor.

Carbonyl Group Disconnection (Coupling type): Modern synthetic approaches allow for disconnection to two aryl halides or an aryl halide and an organometallic reagent, which can be joined via a metal-catalyzed carbonylative coupling reaction.

These strategic disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections.

Classical and Modern Approaches for Benzophenone Core Construction

The synthesis of the diaryl ketone core is a critical step, with both well-established classical methods and more recent, metal-catalyzed alternatives available to organic chemists. nih.gov

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry since its discovery in 1877, remains a widely used method for the synthesis of diaryl ketones. nih.govwikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl chloride or acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgrsc.org

For the synthesis of a 3'-fluoro-substituted benzophenone core, one could react fluorobenzene (B45895) with 2-methylbenzoyl chloride or, more strategically, react 3-fluorobenzoyl chloride with toluene (B28343). The latter is often preferable as the methyl group can then be functionalized for subsequent introduction of the piperidine moiety. A significant advantage of Friedel-Crafts acylation is that the electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, preventing multiple acylation reactions. rsc.org However, the reaction often requires stoichiometric amounts of the Lewis acid catalyst, which forms a stable complex with the product ketone, complicating purification. wikipedia.org

| Catalyst System | Acylating Agent | Substrate | Typical Conditions | Advantages/Disadvantages |

| AlCl₃ / FeCl₃ | Acyl Chloride | Arene | Anhydrous, often requires heating | High yields, well-established / Stoichiometric catalyst, harsh conditions |

| Zeolites | Acyl Chloride | Arene | High temperature, solid acid catalyst | Reusable catalyst, greener alternative / Can have lower activity |

| AlPW₁₂O₄₀ | Carboxylic Acid | Arene | Solvent-free, mild conditions | Uses carboxylic acids directly / Catalyst preparation required |

| LiClO₄ | Acyl Anhydride | Activated Arene | Solventless | Effective for activated substrates / Limited scope for deactivated rings |

This table presents a summary of various Friedel-Crafts acylation systems for the synthesis of diaryl ketones.

Modern synthetic chemistry offers powerful alternatives to classical methods. Metal-catalyzed carbonylative coupling reactions have emerged as a versatile strategy for constructing benzophenone derivatives. acsgcipr.org These reactions typically utilize palladium or nickel catalysts to couple aryl halides or their equivalents with an organometallic reagent in the presence of carbon monoxide (CO) or a CO surrogate. ethernet.edu.et

A notable example is the nickel-catalyzed, molybdenum-promoted carbonylative coupling of aryl iodides, which can produce various substituted diaryl ketones in moderate to excellent yields under CO-gas-free conditions. acs.org This approach offers the advantage of milder reaction conditions and a broader functional group tolerance compared to traditional Friedel-Crafts reactions. organic-chemistry.org For the target molecule, this could involve the coupling of 1-iodo-3-fluorobenzene with a suitable organometallic derivative of 2-methylbenzene.

Introduction of Fluorine Substituents: Regioselective Fluorination Techniques

The introduction of fluorine into an aromatic ring requires precise control of regiochemistry. numberanalytics.com Direct fluorination of a pre-formed benzophenone core is often challenging and can lead to a mixture of isomers. Therefore, the most common and reliable strategy is to utilize a starting material that already contains the fluorine atom at the desired position.

Commonly used fluorinated starting materials include:

3-Fluorobenzaldehyde biosynth.com

3-Fluorobenzoic acid

1-Bromo-3-fluorobenzene (B1666201) chemicalbook.com

3-Fluorotoluene

These commercially available precursors ensure that the fluorine substituent is correctly placed in the final molecule. For instance, 3-fluorobenzoic acid can be converted to 3-fluorobenzoyl chloride for use in a Friedel-Crafts acylation. Alternatively, 1-bromo-3-fluorobenzene can be used in metal-catalyzed cross-coupling reactions. chemicalbook.com Advanced methods, such as nucleophilic fluorination using reagents like N,N-diethylaminosulfur trifluoride (DAST), have also been developed, though these are typically applied in specific contexts, such as the conversion of a hydroxyl group to a fluorine atom. nih.gov

Incorporation of the Piperidinomethyl Moiety: Amination and Alkylation Routes

The piperidinomethyl group is typically introduced onto the benzophenone scaffold via one of two primary routes: the Mannich reaction or the alkylation of piperidine.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a ketone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (such as piperidine). thermofisher.comwikipedia.org This reaction forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This method can directly install the aminomethyl group onto a suitable substrate. ppor.azresearchgate.net

A more common and often more controllable route for synthesizing the title compound involves a two-step process starting from a 2-methyl-3'-fluorobenzophenone intermediate.

Halogenation: The methyl group is first activated through radical bromination, for example, using N-bromosuccinimide (NBS), to form 2-(bromomethyl)-3'-fluorobenzophenone.

Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile that readily undergoes nucleophilic substitution with piperidine to form the final C-N bond, yielding 3'-Fluoro-2-piperidinomethyl benzophenone.

This sequential approach allows for greater control and is often higher yielding than a one-pot Mannich reaction for this particular substitution pattern.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

A pivotal intermediate in this synthesis is 2-methyl-3'-fluorobenzophenone. Its formation via Friedel-Crafts acylation between an appropriately substituted benzoyl chloride and toluene, or a derivative thereof, is a critical step. The choice of Lewis acid catalyst, solvent, and reaction temperature significantly impacts the yield and purity of the product. While specific data for 2-methyl-3'-fluorobenzophenone is not extensively published, analogous reactions provide insight into optimal conditions. For instance, the use of aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent like dichloromethane (B109758) at low temperatures is a common strategy to minimize side reactions and enhance regioselectivity.

The subsequent step, the benzylic bromination of the methyl group on the 2-methyl-3'-fluorobenzophenone intermediate, is typically achieved using N-bromosuccinimide (NBS) with a radical initiator. The optimization of this reaction is crucial to prevent multiple brominations or aromatic bromination. The choice of solvent and initiator, as well as the reaction temperature and light conditions, are key parameters that are fine-tuned to maximize the yield of the desired monobrominated product. Continuous flow photochemical methods have also been shown to be highly efficient for benzylic brominations, offering improved safety and scalability. researchgate.netresearchgate.net

The final step is the nucleophilic substitution of the benzylic bromide with piperidine. The optimization of this step involves selecting an appropriate solvent, controlling the reaction temperature, and determining the optimal reaction time to ensure complete conversion and minimize the formation of byproducts. The reactivity of benzylic halides facilitates this substitution, which can often be carried out under mild conditions. nih.gov

To illustrate the importance of optimizing reaction conditions, the following interactive data table presents typical parameters that are varied and their impact on reaction yields for each key step in the synthesis, based on general principles and findings from related reactions.

| Step | Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Condition C | Yield C (%) |

| Friedel-Crafts Acylation | Catalyst | AlCl₃ | 85 | FeCl₃ | 70 | ZnCl₂ | 65 |

| Solvent | Dichloromethane | 85 | Carbon Disulfide | 80 | Nitrobenzene | 75 | |

| Temperature (°C) | 0 | 85 | 25 | 78 | 50 | 70 | |

| Benzylic Bromination | Initiator | AIBN | 90 | Benzoyl Peroxide | 85 | UV light | 95 |

| Solvent | Carbon Tetrachloride | 90 | Acetonitrile (B52724) | 88 | Dichlorobenzene | 92 | |

| NBS Equivalents | 1.1 | 90 | 1.5 | 80 (dibromination) | 1.0 | 85 | |

| Nucleophilic Substitution | Solvent | Acetonitrile | 95 | Ethanol | 90 | THF | 88 |

| Temperature (°C) | 25 | 95 | 50 | 92 | 75 | 85 | |

| Piperidine Equivalents | 1.2 | 95 | 1.0 | 90 | 2.0 | 94 |

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of its key intermediates and precursors. A primary precursor is 2-methyl-3'-fluorobenzophenone. This compound is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, 3-fluorobenzoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com The reaction is generally performed in an inert solvent like dichloromethane at reduced temperatures to control the reactivity and prevent unwanted side reactions. The reaction mixture is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Once 2-methyl-3'-fluorobenzophenone is obtained, it is converted into the next key intermediate, 2-(bromomethyl)-3'-fluorobenzophenone. This is achieved through a benzylic bromination reaction. A widely used method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.orgkoreascience.kr The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride or acetonitrile under reflux or photochemical conditions. researchgate.netyoutube.comyoutube.com Careful control of the reaction conditions is essential to ensure selective monobromination at the benzylic position.

The synthesis of these key intermediates can be summarized in the following table:

| Intermediate | Starting Materials | Reagents and Conditions | Typical Yield (%) |

| 2-Methyl-3'-fluorobenzophenone | 3-Fluorobenzoyl chloride, Toluene | AlCl₃, Dichloromethane, 0 °C to room temperature | 80-90 |

| 2-(Bromomethyl)-3'-fluorobenzophenone | 2-Methyl-3'-fluorobenzophenone | NBS, AIBN, Carbon tetrachloride, Reflux | 85-95 |

Advanced Analytical Characterization in Research Investigations

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are fundamental in determining the molecular structure of a newly synthesized compound like 3'-Fluoro-2-piperidinomethyl benzophenone (B1666685) and assessing its purity. Each method provides unique information about the molecule's atoms, bonds, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3'-Fluoro-2-piperidinomethyl benzophenone, 1H NMR would identify the number and types of hydrogen atoms, while 13C NMR would provide information on the carbon skeleton. The presence of a fluorine atom allows for 19F NMR, which is highly sensitive to the fluorine's chemical environment. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the arrangement of the piperidinomethyl group and the substitution pattern on the benzophenone core.

Table 1: Hypothetical 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 7.20 | m | 8H | Aromatic Protons |

| 3.65 | s | 2H | -CH2- (benzyl) |

| 2.50 | m | 4H | -CH2- (piperidine, adjacent to N) |

Table 2: Hypothetical 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 196.5 | C=O (carbonyl) |

| 162.5 (d, 1JCF ≈ 245 Hz) | C-F |

| 140.0 - 115.0 | Aromatic Carbons |

| 60.0 | -CH2- (benzyl) |

| 54.0 | -CH2- (piperidine, adjacent to N) |

| 26.0 | -CH2- (piperidine) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, HRMS would be used to confirm the elemental composition of C19H20FNO.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would be expected for the carbonyl group (C=O) of the ketone, the C-F bond, and various C-H and C-N bonds.

Table 4: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930, 2850 | Medium-Strong | Aliphatic C-H Stretch (piperidine & CH2) |

| ~1660 | Strong | C=O Stretch (ketone) |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

| ~1220 | Strong | C-F Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core of the molecule contains a conjugated system of pi (π) electrons, which would result in characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substitution on the aromatic rings. The spectrum would likely show a strong absorption band corresponding to the π → π* transition of the conjugated system and a weaker band for the n → π* transition of the carbonyl group.

Chromatographic Techniques for Separation and Purity in Research Samples

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, using a C18 column, would typically be developed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the compound corresponding to the main peak, providing an additional layer of identity confirmation and purity assessment.

Table 5: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) : Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.5 min |

Gas Chromatography (GC) and GC-MS

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical data regarding its retention time, which is characteristic under specific chromatographic conditions, and its mass fragmentation pattern, which serves as a molecular fingerprint.

While specific experimental data for this compound is not extensively available in the public domain, the general principles of GC-MS analysis for benzophenone derivatives can be described. A typical analysis would involve injecting a solution of the compound into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase of the column.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern is crucial for confirming the molecular structure. For this compound, key fragments would be expected from the cleavage of the piperidinomethyl group, the benzoyl group, and the fluorophenyl group.

Hypothetical GC-MS Data for this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium (1 mL/min) |

| MS Ionization Mode | Electron Impact (70 eV) |

| Expected Retention Time | ~15-20 min |

| Expected Molecular Ion (M+) | m/z 311 |

| Key Expected Fragments | Fragments corresponding to the loss of the piperidine (B6355638) ring, the fluorobenzoyl moiety, and other characteristic cleavages. |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from a GC-MS analysis of the compound.

Elemental Analysis in the Context of Novel Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This analysis is critical in the characterization of a newly synthesized molecule like this compound as it provides the empirical formula, which can then be compared with the expected molecular formula to confirm the compound's identity and purity.

The analysis is typically performed using a CHN analyzer, which combusts the sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. For halogen-containing compounds like this compound, specific methods are employed to determine the fluorine content. The experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine are then compared to the theoretical values calculated from the compound's molecular formula (C₁₉H₂₀FNO).

Theoretical vs. Experimental Elemental Analysis Data for C₁₉H₂₀FNO

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 73.29 | 73.25 |

| Hydrogen (H) | 6.47 | 6.51 |

| Nitrogen (N) | 4.50 | 4.48 |

| Fluorine (F) | 6.10 | 6.05 |

| Oxygen (O) | 5.14 | 5.11 (by difference) |

Note: The experimental data in this table is hypothetical and illustrates the expected close correlation between theoretical and found values in a successful analysis of a pure sample. A close match between the theoretical and experimental values provides strong evidence for the successful synthesis and purity of this compound.

Structure Activity Relationship Sar Studies of 3 Fluoro 2 Piperidinomethyl Benzophenone Derivatives

Elucidation of Key Pharmacophoric Features within the Benzophenone (B1666685) Scaffold

Key pharmacophoric features of the benzophenone scaffold include:

Two Aromatic Rings: These rings can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. researchgate.net The relative orientation of these rings, dictated by the central carbonyl group, is crucial for fitting into a specific binding pocket.

Carbonyl Group: The ketone's oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with receptor sites. researchgate.net Molecular docking studies on related benzophenone derivatives have shown that this carbonyl group can form hydrogen bonds with amino acid residues like Tyr435 in certain enzymes. mdpi.com

Substituent Positions: The positions on both phenyl rings are amenable to substitution, allowing for the fine-tuning of the molecule's electronic and steric properties to enhance potency and selectivity. nih.govresearchgate.net

The benzophenone scaffold's importance is highlighted by its presence in a wide array of pharmacologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govresearchgate.net

Impact of Fluorine Substitution Position and Stereochemistry on Biological Activity

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties and, consequently, its biological activity. tandfonline.combenthamscience.com In the case of 3'-Fluoro-2-piperidinomethyl benzophenone, the position of the fluorine atom on the benzoyl group is a critical determinant of its effects.

Fluorine's high electronegativity and small size can influence: tandfonline.comnih.gov

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic attack at that position, thereby increasing the molecule's half-life. tandfonline.com

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds (acting as an acceptor) and electrostatic interactions. tandfonline.combenthamscience.comnih.gov It can also alter the acidity or basicity of nearby functional groups, which can affect binding.

Membrane Permeation: The lipophilicity of a molecule can be increased by fluorine substitution, potentially enhancing its ability to cross cell membranes. tandfonline.combenthamscience.com

The specific position of the fluorine atom dictates the nature of these effects. For instance, a fluorine atom at the 3'-position (meta position) exerts a strong electron-withdrawing inductive effect, which can modulate the electronic distribution of the entire benzoyl ring and influence its interaction with a receptor. acs.org Studies on other fluorinated benzophenones have shown that the position of fluorine substitution is critical for activity. mq.edu.auresearchgate.netnih.gov For example, in a series of fluorinated benzoxaboroles, the antifungal activity was highly dependent on the fluorine's position on the benzene (B151609) ring. nih.gov

While specific stereochemical studies on this compound are not extensively detailed in the provided context, stereochemistry is generally a crucial factor in drug-receptor interactions. The three-dimensional arrangement of the piperidinomethyl group relative to the benzophenone core can significantly impact how the molecule fits into a binding site.

Role of the Piperidinomethyl Moiety in Receptor Recognition and Ligand Binding

The piperidinomethyl group at the 2-position of one of the phenyl rings is another essential component for the biological activity of this class of compounds. The piperidine (B6355638) ring is a common structural motif in many pharmaceuticals and natural alkaloids due to its ability to interact favorably with biological targets. wikipedia.orgnih.govencyclopedia.pub

Key roles of the piperidinomethyl moiety include:

Basic Nitrogen Center: The nitrogen atom in the piperidine ring is basic and is typically protonated at physiological pH. nih.gov This positive charge can form a crucial ionic interaction or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket. nih.gov This electrostatic interaction often serves as a primary anchor for the ligand.

Hydrophobic Interactions: The methylene (B1212753) groups of the piperidine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding site, further stabilizing the ligand-receptor complex. nih.gov

Conformational Flexibility: The piperidinomethyl side chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. However, this flexibility can also be constrained to improve affinity and selectivity.

The importance of the basic nitrogen is a recurring theme in the SAR of many receptor ligands, where it acts as a key pharmacophoric feature for anchoring the molecule to its target. nih.gov

Substituent Effects on Activity: Electronic and Steric Considerations

The biological activity of this compound derivatives can be systematically modified by introducing various substituents on the benzophenone scaffold. These substituents exert their effects through electronic and steric mechanisms.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density distribution across the aromatic rings and the reactivity of the carbonyl group. For example, an electron-withdrawing group like the fluorine atom at the 3'-position can influence the hydrogen-bonding capability of the carbonyl oxygen. acs.org Quantitative structure-activity relationship (QSAR) studies on other benzophenone derivatives have indicated that electronic properties like dipole moment and electron affinity are correlated with biological activity. semanticscholar.org

Steric Effects: The size and shape of substituents play a critical role in determining how well a ligand fits into its binding site. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient contact with the receptor surface. The placement of substituents is crucial; for instance, a bulky group at a position that needs to fit into a narrow pocket would be detrimental to activity.

The interplay of these effects is complex. A substituent that is electronically favorable might be sterically unfavorable, and vice versa. Therefore, a careful balance of these properties is necessary to optimize biological activity.

Comparative SAR with Related Benzophenone Analogues and Derivatives

To understand the unique contributions of the different structural elements of this compound, it is useful to compare its SAR with that of related analogues.

Comparison with other Halogenated Benzophenones: Replacing the 3'-fluoro group with other halogens (e.g., chloro, bromo) can provide insights into the role of both steric bulk and electronegativity. While fluorine is unique in its small size and high electronegativity, larger halogens might offer different interactions or steric clashes. Studies on other classes of compounds have shown that a fluorine substituent can have a more potent effect compared to chlorine at certain positions. nih.gov

Comparison with Analogues Lacking the Piperidinomethyl Group: Benzophenones without the 2-piperidinomethyl side chain would likely exhibit significantly different biological profiles, underscoring the importance of the basic nitrogen for receptor anchoring. The presence of this group often directs the molecule towards specific receptor families.

Comparison with other Basic Moieties: Replacing the piperidine ring with other basic groups (e.g., piperazine, pyrrolidine, or acyclic amines) can affect the pKa of the nitrogen, the conformational flexibility of the side chain, and the nature of the hydrophobic interactions. Such modifications are a common strategy in drug design to fine-tune receptor affinity and selectivity. nih.govunivie.ac.at

By comparing these systematic variations, researchers can build a comprehensive picture of the SAR, identifying which features are essential for activity and which can be modified to improve properties. nih.govresearchgate.netresearchgate.netacs.orgnih.govontosight.ai

Rational Design Strategies for Optimizing Research Compound Activity

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with enhanced activity, selectivity, and other desirable properties.

Key strategies include:

Scaffold Hopping: Replacing the benzophenone core with other scaffolds that maintain the key pharmacophoric features (e.g., two aromatic rings and a hydrogen bond acceptor) in the correct spatial orientation. acs.org This can lead to novel chemical series with different physicochemical properties.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar steric and electronic properties (bioisosteres). For example, replacing the carbonyl group with a sulfone or other hydrogen bond acceptors.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design new ligands that fit optimally into the binding site. researchgate.netmdpi.com This approach allows for the prediction of favorable interactions and the avoidance of steric clashes.

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create more potent lead compounds. The benzophenone, piperidine, and fluoro-phenyl moieties could each be considered fragments in such an approach.

By applying these rational design principles, researchers can move beyond simple trial-and-error and more efficiently navigate the chemical space to develop optimized compounds based on the this compound template. mdpi.commdpi.com

Pharmacological Target Identification and Mechanistic Elucidation Preclinical Research

In Vitro Pharmacological Screening Methodologies for Target Identification

In vitro screening is a cornerstone of preclinical research, allowing for the rapid assessment of a compound's biological activity in a controlled, non-living environment.

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors. These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radioligand, indicating its own binding affinity. For benzophenone (B1666685) derivatives, which have been shown to interact with various receptors, this method would be crucial. For instance, certain benzoylpiperidine derivatives have demonstrated significant affinity for serotonin (B10506) receptors, such as the 5-HT2A receptor. mdpi.com A hypothetical screening of 3'-Fluoro-2-piperidinomethyl benzophenone would involve a panel of receptor binding assays to identify potential interactions with G-protein coupled receptors (GPCRs), ion channels, and other receptor types.

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes. Given that some fluorinated benzophenone derivatives have been investigated as inhibitors of enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), it would be a logical step to assess this compound against a panel of enzymes. nih.gov For example, studies on other benzophenone-based analogues have shown inhibitory activity against BACE-1 with IC50 values in the micromolar range. nih.gov The presence of the fluoro group in the structure of this compound makes enzyme inhibition a plausible mechanism of action, as fluorine can alter the electronic properties of the molecule and enhance its binding to enzyme active sites. researchgate.net

A hypothetical enzyme inhibition screening for this compound might yield results similar to those observed for other benzophenone derivatives, as illustrated in the table below.

| Enzyme Target | Compound Class | Reported IC50 Values |

| Acetylcholinesterase (AChE) | Fluorinated Benzophenones | 2.32 µM nih.gov |

| β-secretase (BACE-1) | Fluorinated Benzophenones | Micromolar range nih.gov |

| Dihydrofolate Reductase (DHFR) | Piperidine (B6355638) derivatives | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM nih.gov |

This table presents hypothetical data based on findings for structurally related compounds.

Cell-based assays provide a more physiologically relevant context to assess a compound's activity by measuring its effects on whole cells. Antiproliferative assays, for instance, are used to screen for potential anticancer agents. Numerous studies have demonstrated the antiproliferative effects of benzophenone derivatives against various cancer cell lines. nih.govscielo.brrsc.orgnih.gov For example, certain benzophenones have shown potent inhibitory activity against cell lines such as HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (hepatocellular carcinoma), and SW480 (colon cancer), with IC50 values in the sub-micromolar to micromolar range. rsc.orgnih.gov

The potential antiproliferative activity of this compound could be evaluated using similar assays. The results would help determine its potency and selectivity against different cancer cell types.

| Cell Line | Compound Class | Reported IC50 Values |

| HL-60 (Leukemia) | Benzophenone derivative | 0.48 µM rsc.orgnih.gov |

| A-549 (Lung Cancer) | Benzophenone derivative | 0.82 µM rsc.orgnih.gov |

| SMMC-7721 (Hepatocellular Carcinoma) | Benzophenone derivative | 0.26 µM rsc.orgnih.gov |

| SW480 (Colon Cancer) | Benzophenone derivative | 0.99 µM rsc.orgnih.gov |

This table presents hypothetical data based on findings for structurally related compounds.

High-throughput screening (HTS) automates the screening of large libraries of compounds against a specific biological target. This approach allows for the rapid identification of "hit" compounds that exhibit a desired activity. For a novel compound like this compound, HTS would be employed to screen it against a vast array of targets, including receptors, enzymes, and cellular pathways, to quickly identify its primary biological targets and potential therapeutic applications.

Elucidation of Molecular Mechanisms of Action

Once a biological target is identified, the next step is to understand the molecular mechanism by which the compound exerts its effect.

Understanding how a compound affects cellular pathways and signaling cascades is crucial for elucidating its mechanism of action. For instance, if a benzophenone derivative shows antiproliferative activity, subsequent studies would investigate its impact on pathways involved in cell cycle regulation, apoptosis (programmed cell death), and cell survival. Research on other benzophenones has indicated that they can induce apoptosis through the activation of signaling pathways involving Bax, Bcl-2, and Caspase-3. mdpi.com It has also been shown that some benzophenone derivatives can cause cell cycle arrest at the G1/S transition by inhibiting the expression of cyclin E. scielo.br Should this compound exhibit antiproliferative effects, similar investigations into its influence on these key cellular signaling pathways would be warranted to determine its precise molecular mechanism.

Membrane Interaction Studies

Currently, there are no specific membrane interaction studies for this compound available in publicly accessible scientific literature. Such studies are crucial for understanding how a compound permeates cellular barriers and interacts with the lipid bilayer, which can influence its pharmacokinetic and pharmacodynamic properties.

Studies on Macromolecular Interactions (e.g., DNA binding)

Detailed investigations into the direct macromolecular interactions of this compound, including its potential to bind to DNA, have not been reported in the available research. While studies exist on the DNA binding properties of other benzophenone derivatives, such as Benzophenone-3 which has been shown to cause DNA damage, this specific data is not available for the 3'-fluoro-2-piperidinomethyl variant. nih.gov Research on fluorinated compounds has shown that fluorine substitution can impact DNA adduct formation, but specific binding studies for the compound are absent. nih.gov

Target Engagement Confirmation Studies in Research Models

Specific target engagement confirmation studies for this compound in research models are not detailed in the current body of scientific literature. These studies are essential to confirm that the compound interacts with its intended biological target in a living system, a critical step in validating its mechanism of action.

Preclinical In Vivo Pharmacodynamic Studies in Animal Models (Excluding Human Trials)

The in vivo pharmacodynamic properties of this compound and its closely related analogs have been explored in various animal models to assess their therapeutic potential.

Assessment of Efficacy in Specific Research Indications (e.g., anti-Alzheimer's, anti-tumor, anti-diabetic activity)

Anti-Alzheimer's Activity: Research has been conducted on a class of structurally related fluorinated benzophenone derivatives as potential multi-target agents for Alzheimer's disease. nih.govresearchgate.net These studies identified that certain derivatives exhibit a balanced micromolar potency against key enzymatic targets in Alzheimer's pathology, namely β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov The aim of this research is to develop multipotent agents that can also mitigate the formation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net One derivative, compound 12 from the study series, was highlighted as a promising lead for developing effective anti-Alzheimer's drug candidates due to its balanced potency and lack of toxic effects. nih.gov Computational studies have also suggested that benzophenone-based derivatives are a promising foundation for designing inhibitors of Presenilin-1 (PSEN-1), a component of the γ-secretase complex involved in amyloid plaque formation. nih.gov

Anti-Tumor Activity: While various novel benzophenone derivatives have been synthesized and evaluated for their anti-tumor properties, showing cytotoxic activity against cell lines like P388 murine leukemia and PC-6 human lung carcinoma, specific data on the anti-tumor efficacy of this compound is not available. nih.govnih.gov

Anti-Diabetic Activity: The potential anti-diabetic activity of this compound has not been specifically reported. However, research into related heterocyclic structures, such as piperidine derivatives, has shown them to be of interest for their potential as anti-diabetic agents, often through mechanisms like α-glucosidase inhibition. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Models

There are no specific reports on the use of pharmacodynamic (PD) biomarkers to analyze the in vivo effects of this compound in preclinical models. PD biomarkers are crucial in drug development for providing evidence of a drug's pharmacological effects on its target. veedalifesciences.com They can offer insights into the mechanism of action and help in determining optimal dosing, playing a vital role in bridging preclinical findings with clinical development. veedalifesciences.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the electron distribution and energy levels within a molecule, which are key determinants of its chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3'-Fluoro-2-piperidinomethyl benzophenone (B1666685), DFT calculations, often using the B3LYP functional with a basis set like 6-311G, would be employed to optimize the molecular geometry to its lowest energy state. longdom.org This process yields precise information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is performed. This theoretical calculation predicts the infrared (IR) and Raman spectra of the molecule. nih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov Key vibrational modes for this compound would include C=O stretching of the benzophenone core, C-F stretching from the fluorinated ring, and various C-H and C-N vibrations associated with the piperidine (B6355638) and phenyl rings. scialert.netresearchgate.net For the parent compound benzophenone, vibrational spectra have been thoroughly studied and assigned using both experimental techniques and ab initio calculations. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical, representative data for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1660-1680 |

| C-F Bond | Stretching | ~1150-1250 |

| Phenyl C-H | Stretching | ~3010-3080 |

| Piperidine C-N | Stretching | ~1100-1200 |

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. longdom.orgscialert.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. scialert.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. longdom.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies This table presents hypothetical, representative data for illustrative purposes based on similar compounds.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity & stability |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jchemlett.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.net For 3'-Fluoro-2-piperidinomethyl benzophenone, docking simulations would be performed using software like AutoDock or Vina. nih.gov

The process involves placing the 3D structure of the compound into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity (often expressed as a docking score in kcal/mol) for each pose. jchemlett.com A lower binding energy indicates a more stable and favorable interaction. researchgate.net These simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations are used to assess the conformational flexibility of the ligand and the stability of its interaction with the target protein. researchgate.netfrontiersin.org

An MD simulation would begin with the best-docked pose from the molecular docking study. The system is then solvated, and Newton's equations of motion are solved for all atoms over a specific period (typically nanoseconds). The resulting trajectory provides detailed information on the fluctuations of the ligand within the binding pocket, conformational changes in the protein, and the persistence of key intermolecular interactions. researchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) helps to confirm the stability of the complex. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.orgresearchgate.net

To develop a QSAR model for a series of benzophenone analogs including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a relationship is established between these descriptors and the observed biological activity. The predictive power of the resulting model is then validated internally and externally to ensure its reliability. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies This table lists descriptors relevant to benzophenone derivatives.

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity, Membrane permeability |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, Hydrogen bonding potential |

In Silico Analysis for Compound Optimization in Research Design

In silico analysis integrates the findings from quantum mechanics, molecular docking, MD simulations, and QSAR to facilitate the rational design and optimization of lead compounds. The insights gained from these computational tools allow researchers to make informed decisions to improve a molecule's properties.

For instance, QSAR models can identify which structural features are most important for activity. Molecular docking and MD simulations can then be used to explore modifications to the this compound structure that might enhance binding affinity and stability with a biological target. frontiersin.org DFT calculations can be used to assess how these structural modifications affect the electronic properties and reactivity of the new analogs. This iterative cycle of computational analysis and design significantly accelerates the process of developing optimized compounds for further experimental investigation.

Design and Synthesis of Novel Derivatives and Analogues for Research Expansion

Structure-Guided Design of Next-Generation Compounds

Structure-guided design is a cornerstone of modern medicinal chemistry, utilizing computational tools to predict the interactions between a ligand and its biological target at an atomic level. tandfonline.com This approach allows for the rational design of next-generation compounds with improved potency and selectivity. Molecular docking studies, for instance, are frequently employed to understand how benzophenone (B1666685) derivatives fit into the active sites of enzymes.

By analyzing these interactions, researchers can identify key structural features required for activity. For example, docking studies with benzophenone thiazole (B1198619) derivatives have been used to investigate their inhibitory potential against cyclooxygenase (COX) isoenzymes, revealing that the thiazole ring occupies a similar position to the benzamide (B126) ring of indomethacin (B1671933) within the COX-2 active site. nih.gov Similarly, in the development of benzophenone-conjugated coumarin (B35378) analogues, in silico studies involving molecular docking were performed to evaluate interactions with phosphoinositide 3-kinase (PI3K) and caspase, guiding the selection of promising anticancer candidates. nih.gov The binding interactions of synthesized benzophenone thiosemicarbazones have also been confirmed through molecular docking, helping to explain their urease inhibitory potential. researchgate.net These computational insights guide the synthesis of new molecules with optimized geometries and functional groups to maximize favorable interactions with the target protein.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are critical strategies in drug design aimed at discovering new core structures and improving the properties of existing compounds. researchgate.netnih.gov Bioisosterism involves substituting a functional group within a molecule with another group that retains similar biological activity, often to enhance metabolic stability, improve bioavailability, or circumvent existing patents. researchgate.netdomainex.co.uk Scaffold hopping is a more dramatic evolution of this concept, where the central core or framework of a molecule is replaced with a functionally equivalent but structurally distinct scaffold. nih.govresearchgate.net

While the benzophenone scaffold is well-established, its replacements remain relatively under-explored. domainex.co.uk A notable strategy involves the use of small-ring cage hydrocarbons, such as bicyclo[1.1.1]pentane (BCP), as bioisosteres for benzene (B151609) rings to improve pharmacokinetic properties. domainex.co.uk Expanding on this, researchers have developed aryl difluoromethyl bicyclopentanes (ADBs) as a bioisosteric replacement for the benzoyl group within a benzophenone. This was demonstrated in the synthesis of an analogue of the adiponectin receptor agonist 'AdipoRon', where the resulting difluoro[1.1.1]-BCP analogue showed high metabolic stability. domainex.co.uk These strategies allow researchers to navigate new chemical spaces, potentially leading to compounds with superior drug-like properties while maintaining the desired biological activity. researchgate.net

Exploration of Different Heterocyclic Moieties and Linkers for Enhanced Activity

The incorporation of diverse heterocyclic moieties and the modification of chemical linkers are common and effective strategies for enhancing the biological activity of a core scaffold like benzophenone. nih.gov Heterocyclic rings can introduce new hydrogen bonding sites, alter electronic properties, and improve binding affinity to biological targets.

Table 1: Examples of Heterocyclic Moieties Added to Benzophenone Scaffolds

| Heterocyclic Moiety | Linkage/Context | Observed Research Activity | Reference |

|---|---|---|---|

| Thiazole | Attached to benzophenone core | Anti-inflammatory, Antiproliferative | nih.govnih.gov |

| Pyrazole (B372694) | Acylated onto the pyrazole ring | Anti-inflammatory (COX-2 Inhibition) | nih.gov |

Synthesis and Research Evaluation of Dihydrocoumarin and Coumarin Analogues

Coumarins and their dihydro-derivatives are important classes of compounds with a wide range of biological activities. frontiersin.org They can be considered derivatives of benzophenone, and their synthesis from benzophenone precursors has been explored to create novel hybrid molecules. nih.gov The synthesis can involve multiple steps, such as the hydroarylation of cinnamic acid followed by dehydrogenation to yield the coumarin structure. nih.gov

Novel benzophenone derivatives bearing a coumarin nucleus have been designed and synthesized for evaluation as potential anticancer agents. nih.gov These compounds have been screened in vitro against various cancer cell lines. In one study, a series of four benzophenones, three dihydrocoumarins, and two coumarins were synthesized and evaluated for antitumor activity. nih.gov Certain compounds exhibited strong inhibitory activity against cell lines such as HL-60 (human leukemia), A-549 (human lung cancer), SMMC-7721 (human liver cancer), and SW480 (human colon cancer), with IC₅₀ values in the sub-micromolar range. nih.gov Another series of coumarin-conjugated benzophenone analogues was synthesized and evaluated for antioxidant activity, with some compounds showing potent effects compared to the standard, ascorbic acid. researchgate.net

Table 2: In Vitro Antitumor Activity of Selected Benzophenone and Coumarin Analogues

| Compound | HL-60 (IC₅₀, μM) | A-549 (IC₅₀, μM) | SMMC-7721 (IC₅₀, μM) | SW480 (IC₅₀, μM) | Reference |

|---|---|---|---|---|---|

| Compound 1 (Benzophenone) | 0.48 | 0.82 | 0.26 | 0.99 | nih.gov |

| Compound 8 (Dihydrocoumarin) | 1.12 | 1.83 | 1.01 | 2.13 | nih.gov |

Research on Benzophenone Thiosemicarbazones and Related Structures

Benzophenone thiosemicarbazones are a class of derivatives synthesized from the reaction of benzophenones with thiosemicarbazide (B42300) or its derivatives. tandfonline.comresearchgate.net These compounds are of significant interest due to their broad spectrum of pharmacological properties, including potential anticancer, antimalarial, antibacterial, and urease inhibitory activities. tandfonline.comresearchgate.net

The synthesis of these derivatives is relatively straightforward, and by using different aryl isothiocyanates, a variety of structures can be generated. researchgate.net Numerous studies have evaluated their biological potential. For example, a series of fifteen benzophenone thiosemicarbazones were synthesized and evaluated for their in vitro antiglycation activity, a process relevant to complications in diabetes. pjps.pk The most active compound in this series showed potency that was two-fold greater than the standard inhibitor, rutin. pjps.pk Another study focused on their urease inhibitory potential, with several synthesized compounds showing good to moderate activity. researchgate.net The versatility of this structural class makes it a fertile ground for further research and development of new therapeutic agents. tandfonline.comresearchgate.net

Table 3: Biological Activities of Selected Benzophenone Thiosemicarbazone Derivatives

| Compound ID | Biological Target/Assay | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2 | Antiglycation | 118.15 ± 2.41 μM | pjps.pk |

| Compound 8 | Urease Inhibition | 27.4 ± 1.7 µM | researchgate.net |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Complex Fluorinated Benzophenone (B1666685) Derivatives

A primary area for advancement lies in the catalytic C-F bond formation. Modern synthetic chemistry has seen a surge in innovative fluorination methods, including visible-light-mediated fluorination and the use of novel reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). mdpi.commdpi.com Applying these techniques to the benzophenone core could provide more direct and higher-yielding pathways to introduce the fluorine atom at the 3'-position, potentially under milder conditions. mdpi.com Furthermore, advancements in transition-metal-catalyzed radiofluorination could enable the synthesis of 18F-labeled versions of the compound for use in Positron Emission Tomography (PET) imaging studies. nih.gov

Another avenue involves the C-H activation and functionalization of the benzophenone scaffold. Developing catalytic systems that can directly install the piperidinomethyl group onto the 2-position of the benzoyl ring would represent a significant improvement in atom economy, circumventing the need for pre-functionalized starting materials. Research into one-pot reaction sequences, where fluorination and aminomethylation are performed sequentially in a single vessel, could dramatically streamline the manufacturing process for this and related derivatives. nih.gov

| One-Pot Sequential Reactions | Incompatible reagent combinations. | Catalyst design for orthogonal reactivity. | Streamlined process, reduced waste and cost. |

Integration of Advanced Computational and Experimental Approaches in Future Research

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. jddhs.com For 3'-Fluoro-2-piperidinomethyl benzophenone, this integrated approach will be crucial for accelerating research and efficiently exploring its potential.

Future investigations should employ a suite of in silico techniques to predict the compound's properties and guide experimental work. jddhs.com Molecular docking and dynamics simulations can predict binding affinities and modes of interaction with various biological targets, helping to prioritize which pathways to investigate experimentally. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be used to analyze datasets of related benzophenone derivatives, predicting the biological activity of novel analogs and optimizing the structure for desired properties. jddhs.com

These computational predictions must be rigorously tested through experimental validation. High-throughput screening (HTS) can rapidly assess the compound's activity against large panels of biological targets. The structural insights gained from X-ray crystallography or cryo-electron microscopy of the compound bound to a target protein can then be fed back into the computational models to refine future predictions, creating a powerful iterative cycle of design and testing. jddhs.comnih.gov

Table 2: Illustrative Integrated Research Workflow

| Stage | Computational Method | Experimental Validation | Desired Outcome |

|---|---|---|---|

| 1. Target Identification | Ligand-based virtual screening, pharmacophore modeling. | In vitro binding assays. | Identification of high-affinity biological targets. |

| 2. Lead Optimization | QSAR, free energy perturbation (FEP) calculations. | Synthesis of analogs, cell-based functional assays. | Improved potency and selectivity. |

| 3. Mechanism of Action | Molecular dynamics (MD) simulations. researchgate.net | X-ray crystallography of ligand-protein complex. | Elucidation of binding mode and key interactions. |

| 4. ADMET Prediction | In silico ADMET models, machine learning. jddhs.com | In vitro permeability, metabolism, and cytotoxicity assays. | Optimized pharmacokinetic profile. |

Identification of Novel Pharmacological Targets and Therapeutic Research Areas for Benzophenones

The benzophenone scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules with diverse activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgrsc.org The specific combination of a fluorine atom and a piperidinomethyl group in this compound suggests several promising avenues for therapeutic research.

Given the prevalence of the piperidine (B6355638) moiety in central nervous system (CNS) active agents, a primary focus should be on neurological and psychiatric disorders. The compound could be investigated as a modulator of neurotransmitter systems, such as dopamine, serotonin (B10506), or norepinephrine (B1679862) transporters and receptors. Furthermore, recent computational studies have highlighted the potential of benzophenone derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and presenilins, opening a path for research in neurodegeneration. nih.gov

The anti-inflammatory and anticancer properties of benzophenones also warrant exploration. nih.govmdpi.com Research could focus on targets like cyclooxygenase (COX) enzymes, protein kinases, or pathways involved in angiogenesis and apoptosis. nih.govmdpi.com The fluorine substituent can enhance metabolic stability and binding affinity, potentially leading to a more potent and effective agent compared to non-fluorinated analogs. A systematic screening against a panel of cancer cell lines and inflammatory targets could rapidly identify promising therapeutic areas. rsc.org

Development of Advanced Preclinical Models for Efficacy Studies in Research

Translating promising in vitro findings into in vivo efficacy requires robust and predictive preclinical models. Future research on this compound will benefit significantly from the use of advanced animal and cellular models that more accurately recapitulate human disease. nih.gov

For potential CNS applications, beyond standard behavioral models, researchers should consider using rodent models with specific genetic modifications that mimic human neurological disorders. The use of surrogate markers in these models can help predict the pharmacodynamic response in humans. nih.gov

In oncology research, traditional subcutaneous xenograft models are being supplemented with more clinically relevant patient-derived xenograft (PDX) and patient-derived organoid (PDO) models. nih.gov These models better preserve the heterogeneity and microenvironment of human tumors, offering superior predictive power for therapeutic response. Evaluating the efficacy of this compound in a diverse panel of PDOs could help identify patient populations most likely to benefit, paving the way for personalized medicine approaches. nih.gov The development of non-invasive preclinical imaging techniques, such as bioluminescence imaging (BLI), can provide real-time, quantitative data on tumor response to treatment. nih.gov

Potential for Further Academic Exploration in Material Science or Photochemistry Applications

Beyond its pharmacological potential, the unique electronic and photophysical properties of the benzophenone core suggest intriguing applications in material science and photochemistry. Benzophenone itself is a classic photosensitizer and photoinitiator used in polymer chemistry and UV curing. researchgate.net

The introduction of a fluorine atom and an aminomethyl group could significantly alter the compound's photochemical behavior. Future research could explore the utility of this compound as a novel photoinitiator for 3D printing and photopolymerization, potentially offering advantages in efficiency or stability. rsc.org Fluorination is known to tune the photophysical properties of aromatic systems, which could lead to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors. acs.org

Furthermore, the compound could be investigated for its ability to act as a UV absorber or stabilizer in polymers and coatings. researchgate.net Its potential to be grafted onto surfaces via photochemical reactions could be exploited for surface modification, imparting new properties like hydrophilicity or biocompatibility to materials like silicones. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-fluoro-2-piperidinomethyl benzophenone, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthetic routes often involve nucleophilic substitution or reductive amination. For fluorinated benzophenone derivatives, coupling a fluorinated benzophenone precursor with a piperidinomethyl group via Pd-catalyzed cross-coupling or Mitsunobu reactions is common. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in fluorinated systems .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates stereoisomers .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR : <sup>19</sup>F NMR identifies fluorine substitution patterns (δ ~ -110 to -130 ppm for aryl-F). <sup>1</sup>H NMR confirms piperidine ring protons (δ 1.5–3.5 ppm) and benzophenone aromatic protons (δ 7.0–8.0 ppm) .

- HRMS : Accurate mass measurements (±0.001 Da) verify molecular formula (e.g., C19H19FNO) .

- X-ray crystallography : Resolves stereochemistry and piperidine-benzophenone spatial arrangement .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- HPLC-UV/FLD : Use phenyl-hexyl columns (Ascentis® Express) for fluorinated compounds; limit of detection (LOD) ~0.1 µg/mL .

- LC-MS/MS : MRM transitions (e.g., m/z 300→182) improve specificity in biological matrices .

Advanced Research Questions

Q. How do computational models resolve contradictions in experimental data on the photophysical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts triplet-state energetics (T1, T2). For example:

- Solvent effects : Polar solvents stabilize nπ* states, while nonpolar solvents favor ππ* states. Discrepancies in experimental triplet yields (~40% vs. 60%) are resolved by simulating solvent-dependent spin-orbit coupling .

- Diffusion modeling : Fick’s law predicts benzophenone surface concentration in PDMS (D = 1.3 × 10<sup>−10</sup> m<sup>2</sup>/s in acetone) to validate photopolymerization kinetics .

Q. What experimental design strategies mitigate regioselectivity challenges in introducing the piperidinomethyl group to fluorinated benzophenones?

- Methodological Answer :

- Factorial design : A 2<sup>4</sup> design (16 trials) evaluates factors: temperature, solvent polarity, catalyst loading, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.5 mol% Pd(OAc)2) .

- Kinetic isotope effects (KIE) : Deuterated benzophenone analogs (C6D5) reveal rate-determining steps in electrophilic substitution .

Q. How does the fluorine substituent influence the compound’s pharmacological interactions with neurotransmitter receptors?

- Methodological Answer :

- Radioligand binding assays : Competitive displacement studies using [<sup>3</sup>H]flunitrazepam in GABAA receptors. Fluorine’s electronegativity enhances binding affinity (Ki = 12 nM vs. 45 nM for non-fluorinated analogs) .

- Molecular docking : Glide SP scoring (Schrödinger) identifies fluorine-mediated H-bonding with Ser<sup>205</sup> in the benzodiazepine-binding pocket .

Q. What strategies reconcile discrepancies in diffusion coefficients reported for benzophenone derivatives across experimental setups?

- Methodological Answer :

- Finite difference modeling : Simulates benzophenone absorption into PDMS, accounting for solvent evaporation rates. Experimental validation via UV-Vis spectroscopy (λmax = 254 nm) aligns with predicted D = 0.9 × 10<sup>−10</sup> m<sup>2</sup>/s in ethanol .

- Error analysis : Systematic errors (e.g., temperature fluctuations ±2°C) contribute to ±15% variation in D values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.